molecular formula C23H22N2O4 B11165187 N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11165187
M. Wt: 390.4 g/mol
InChI Key: ZPHXRWLYHJXFJG-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that combines an indole moiety with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Chromenone Structure: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the indole and chromenone structures through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and chromenone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on signaling pathways through interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin, which contain the indole moiety.

    Chromenone Derivatives: Compounds such as coumarin and warfarin, which contain the chromenone structure.

Uniqueness

N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its combination of indole and chromenone structures, which may confer distinct biological and chemical properties compared to other compounds.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C23H22N2O4/c1-13-17-5-8-20(28-3)14(2)22(17)29-23(27)18(13)6-9-21(26)25-16-4-7-19-15(12-16)10-11-24-19/h4-5,7-8,10-12,24H,6,9H2,1-3H3,(H,25,26)

InChI Key

ZPHXRWLYHJXFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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